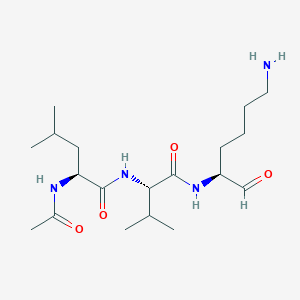

AC-Leu-val-lys-aldehyde

Description

Properties

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36N4O4/c1-12(2)10-16(21-14(5)25)18(26)23-17(13(3)4)19(27)22-15(11-24)8-6-7-9-20/h11-13,15-17H,6-10,20H2,1-5H3,(H,21,25)(H,22,27)(H,23,26)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTJZKCAGFGFNW-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Biological Activity of AC-Leu-Val-Lys-Aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-Leu-Val-Lys-aldehyde, also known as N-acetyl-L-leucyl-L-valyl-L-lysinal, is a synthetic peptide aldehyde that has garnered significant attention in the scientific community for its potent and reversible inhibitory activity against cathepsin B.[1] Cathepsin B is a lysosomal cysteine protease involved in a myriad of physiological and pathological processes, including protein turnover, apoptosis, and cancer metastasis. The targeted inhibition of this enzyme by compounds such as this compound presents a promising avenue for therapeutic intervention in various diseases. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies associated with this compound.

Chemical Properties

This compound is a tripeptide derivative with an aldehyde functional group at the C-terminus of the lysine residue. This aldehyde moiety is crucial for its mechanism of action as a protease inhibitor.

| Property | Value | Source |

| CAS Number | 147600-40-6 | [1] |

| Molecular Formula | C₁₉H₃₆N₄O₄ | [1] |

| Molecular Weight | 384.51 g/mol | [1] |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in DMSO | [2] |

| Storage | Store at -20°C | [2] |

Biological Activity and Mechanism of Action

The primary biological function of this compound is the potent and reversible inhibition of cathepsin B. It exhibits a high degree of selectivity for this enzyme, with a reported IC₅₀ value of 4 nM.[1] The aldehyde group of the inhibitor forms a covalent but reversible thiohemiacetal linkage with the active site cysteine residue (Cys29) of cathepsin B, thereby blocking its proteolytic activity.

The inhibition of cathepsin B by this compound has been shown to have significant downstream effects, including the reduction of quinolinic acid-induced striatal cell death and the accumulation of LC3-II, a marker of autophagy.[1] These findings suggest its potential neuroprotective effects.

Signaling Pathways

Cathepsin B is intricately involved in several key signaling pathways, most notably the intrinsic and extrinsic pathways of apoptosis. By inhibiting cathepsin B, this compound can modulate these pathways.

Cathepsin B's Role in Apoptosis

Cathepsin B, when released from the lysosome into the cytoplasm, can trigger the mitochondrial apoptosis pathway. It can activate pro-apoptotic Bcl-2 family members like Bid, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Experimental Protocols

The following are detailed methodologies for key experiments involving the assessment of cathepsin B activity and its inhibition, which are applicable to this compound.

Cathepsin B Activity Assay (Fluorometric)

This protocol is adapted from commercially available cathepsin B activity assay kits.

1. Reagents and Materials:

-

Cathepsin B Reaction Buffer

-

Cathepsin B Substrate (e.g., Ac-RR-AFC)

-

Purified active Cathepsin B enzyme

-

This compound (or other inhibitors)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 400/505 nm)

2. Assay Procedure:

-

Prepare the Reaction Mix: For each well, prepare a master mix containing Cathepsin B Reaction Buffer and the Cathepsin B substrate according to the manufacturer's instructions.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in Cathepsin B Reaction Buffer.

-

Enzyme Preparation: Dilute the purified active Cathepsin B enzyme in Cathepsin B Reaction Buffer to the desired concentration.

-

Assay Plate Setup:

-

Blank: Add Reaction Buffer only.

-

Enzyme Control: Add diluted Cathepsin B enzyme and Reaction Buffer.

-

Inhibitor Wells: Add diluted Cathepsin B enzyme and the corresponding serial dilutions of this compound.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the Cathepsin B substrate master mix to all wells.

-

Measurement: Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

-

Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each well. Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.

Synthesis of Peptide Aldehydes (General Strategy)

The synthesis of peptide aldehydes like this compound can be achieved through two primary strategies.

Strategy 1: C-terminal Modification of a Protected Peptide

-

Solid-Phase Peptide Synthesis (SPPS): Synthesize the protected peptide (Ac-Leu-Val-Lys(Boc)-OH) on a solid support.

-

Activation of C-terminus: Activate the C-terminal carboxylic acid.

-

Reduction to Aldehyde: Reduce the activated carboxyl group to the corresponding aldehyde. This can be a challenging step, often requiring specific reducing agents to avoid over-reduction to the alcohol.

-

Cleavage and Deprotection: Cleave the peptide aldehyde from the resin and remove the side-chain protecting groups.

Strategy 2: Use of an α-Amino Aldehyde Building Block

-

Synthesis of Lysinal Derivative: Synthesize a protected lysinal derivative (e.g., Boc-Lys(Z)-H).

-

Solid-Phase Elongation: Couple the protected lysinal to a resin, followed by the sequential addition of protected valine and leucine residues using standard SPPS protocols.

-

N-terminal Acetylation: Acetylate the N-terminus of the peptide.

-

Cleavage and Deprotection: Cleave the final peptide aldehyde from the resin and remove all protecting groups.

Conclusion

This compound is a valuable research tool for studying the roles of cathepsin B in various biological processes. Its potent and selective inhibitory activity makes it a lead compound for the development of therapeutics targeting diseases where cathepsin B is dysregulated. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar peptide aldehyde inhibitors. Further research into the in vivo efficacy, pharmacokinetics, and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to AC-Leu-Val-Lys-Aldehyde: A Potent Cathepsin B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-Leu-Val-Lys-Aldehyde, a synthetic peptide aldehyde, is a highly potent and reversible inhibitor of cathepsin B. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and experimental applications. Detailed protocols for its synthesis, cathepsin B inhibition assays, and cellular assays demonstrating its neuroprotective and autophagy-modulating effects are presented. Furthermore, this document illustrates the key signaling pathways influenced by this compound, offering a valuable resource for researchers in neurobiology, oncology, and drug discovery.

Introduction

This compound, also known as Cathepsin B Inhibitor II, is a tetrapeptide derivative with the sequence Acetyl-Leucine-Valine-Lysine-aldehyde. The C-terminal aldehyde moiety is crucial for its inhibitory activity, as it forms a reversible covalent bond with the active site cysteine of cathepsin B. This potent inhibition makes it a valuable tool for studying the physiological and pathological roles of cathepsin B, a lysosomal cysteine protease implicated in various processes including protein degradation, apoptosis, and cancer metastasis.

Recent studies have highlighted the neuroprotective effects of this compound in models of excitotoxicity. Specifically, it has been shown to significantly reduce neuronal cell death induced by quinolinic acid, an endogenous NMDA receptor agonist involved in neurodegenerative diseases. Additionally, this inhibitor has been observed to cause the accumulation of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a key marker of autophagy. This suggests a potential role for this compound in modulating autophagic pathways.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, storage, and experimental use.

| Property | Value |

| IUPAC Name | (S)-2-((S)-2-((S)-2-Acetamido-4-methylpentanamido)-3-methylbutanamido)-6-aminohexanal |

| Synonyms | Ac-LVK-CHO, Cathepsin B Inhibitor II |

| CAS Number | 147600-40-6 |

| Molecular Formula | C₁₉H₃₆N₄O₄ |

| Molecular Weight | 384.5 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of cathepsin B. Its primary mechanism of action involves the formation of a reversible thiohemiacetal adduct with the active site cysteine residue (Cys29) of the enzyme. This interaction blocks the substrate-binding site and effectively inhibits the protease's catalytic activity.

Quantitative Inhibition Data

The inhibitory potency of this compound against cathepsin B has been quantified and is presented in the following table.

| Parameter | Value | Reference |

| IC₅₀ (Cathepsin B) | 4 nM | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key experiments demonstrating its biological effects.

Synthesis of this compound (Solid-Phase Peptide Synthesis)

This protocol outlines a general approach for the solid-phase synthesis of the peptide aldehyde.

Materials:

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-Val-OH

-

Fmoc-Leu-OH

-

Acetic anhydride

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dess-Martin periodinane

-

HPLC grade water and acetonitrile

Procedure:

-

Resin Swelling: Swell Fmoc-Lys(Boc)-Wang resin in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Valine Coupling: Dissolve Fmoc-Val-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF and add to the resin. Agitate for 2 hours. Wash the resin with DMF and DCM.

-

Fmoc Deprotection: Repeat step 2.

-

Leucine Coupling: Dissolve Fmoc-Leu-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF and add to the resin. Agitate for 2 hours. Wash the resin with DMF and DCM.

-

Fmoc Deprotection: Repeat step 2.

-

Acetylation: Acetylate the N-terminus by treating the resin with a solution of acetic anhydride (10 eq) and diisopropylethylamine (DIPEA) (10 eq) in DMF for 30 minutes. Wash the resin with DMF and DCM.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the Boc protecting group using a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

-

Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide alcohol by reverse-phase HPLC.

-

Oxidation: Dissolve the purified peptide alcohol in DCM and add Dess-Martin periodinane (1.5 eq). Stir for 1 hour at room temperature.

-

Final Purification: Quench the reaction with sodium thiosulfate solution. Extract the peptide aldehyde and purify by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.

Cathepsin B Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of this compound on cathepsin B using a fluorogenic substrate.

Materials:

-

Recombinant human cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5)

-

Cathepsin B substrate: Z-Arg-Arg-AMC (Z-RR-AMC)

-

This compound

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer.

-

Enzyme Preparation: Dilute the recombinant cathepsin B in the assay buffer to the desired concentration.

-

Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of the diluted cathepsin B, and 10 µL of the inhibitor dilution (or buffer for control).

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Substrate Addition: Add 15 µL of Z-RR-AMC substrate solution to each well.

-

Kinetic Measurement: Immediately start monitoring the fluorescence intensity every minute for 30-60 minutes at 37°C.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.

Quinolinic Acid-Induced Striatal Cell Death Assay

This protocol details an in vitro model to assess the neuroprotective effect of this compound against quinolinic acid-induced excitotoxicity in primary striatal neurons.

Materials:

-

Primary striatal neuron culture

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Quinolinic acid (QA)

-

This compound

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Plate primary striatal neurons in 96-well plates and culture for 7-10 days.

-

Treatment: Pre-treat the neurons with various concentrations of this compound for 1 hour.

-

Induction of Excitotoxicity: Add quinolinic acid to the wells at a final concentration of 100 µM.

-

Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.

-

Assessment of Cell Death: Measure cell viability/death using the LDH cytotoxicity assay according to the manufacturer's instructions.

-

Data Analysis: Normalize the LDH release to the control (untreated) and positive control (QA alone) wells. Calculate the percentage of neuroprotection afforded by this compound.

Western Blot for LC3-II Accumulation

This protocol describes the detection of LC3-II accumulation in a neuronal cell line (e.g., SH-SY5Y) treated with this compound.

Materials:

-

SH-SY5Y neuroblastoma cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed SH-SY5Y cells and treat with various concentrations of this compound for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an 18% SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (1:1000) and β-actin (1:5000) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize the LC3-II levels to the β-actin loading control.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.

Caption: Mechanism of Cathepsin B inhibition by this compound.

Caption: Neuroprotective effect of this compound in the quinolinic acid pathway.

Caption: Proposed pathway for this compound-induced LC3-II accumulation.

Caption: General experimental workflow for this compound.

Conclusion

This compound is a powerful and specific tool for investigating the multifaceted roles of cathepsin B in health and disease. Its ability to potently inhibit cathepsin B, protect against excitotoxic neuronal death, and modulate autophagy highlights its potential as a lead compound for the development of therapeutics for neurodegenerative disorders and other pathologies where cathepsin B is dysregulated. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to utilize this inhibitor in their studies. Further investigation into the precise molecular mechanisms underlying its effects on autophagy and neuroprotection will undoubtedly open new avenues for therapeutic intervention.

References

An In-depth Technical Guide to AC-Leu-Val-Lys-Aldehyde: A Potent Cathepsin B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AC-Leu-Val-Lys-aldehyde, a potent peptide aldehyde inhibitor of cathepsin B. It details the physicochemical properties, mechanism of action, and key biological effects of this compound, with a focus on its neuroprotective and autophagy-modulating activities. This document includes detailed experimental protocols for relevant assays and visual representations of the associated signaling pathways to support further research and development.

Introduction

This compound, also known as Acetyl-L-leucyl-L-valyl-N-lysinal, is a synthetic peptide derivative that acts as a highly effective inhibitor of cathepsin B, a lysosomal cysteine protease. Dysregulation of cathepsin B activity has been implicated in a variety of pathological conditions, including neurodegenerative diseases. This guide serves as a technical resource for researchers exploring the therapeutic potential of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂₅H₄₇N₅O₅ |

| Molecular Weight | 497.67 g/mol |

| CAS Number | 133446-42-9 |

| Appearance | Solid |

| Purity | ≥95% |

| Solubility | Soluble in DMSO |

Mechanism of Action and Biological Activity

This compound is a potent and reversible inhibitor of cathepsin B, with an IC₅₀ value of 4 nM.[1][2] Cathepsin B is a lysosomal cysteine protease involved in intracellular protein degradation.[3] Under pathological conditions, cathepsin B can be released from the lysosome into the cytoplasm, where it can trigger apoptotic pathways.[4][5]

The primary biological activities of this compound documented in the literature include:

-

Neuroprotection: It significantly reduces quinolinic acid-induced striatal cell death.[1][2] Quinolinic acid is an excitotoxin that acts as an agonist of the N-methyl-D-aspartate (NMDA) receptor, and its over-activation is implicated in the pathology of neurodegenerative disorders like Huntington's disease.[6][7]

-

Modulation of Autophagy: The compound causes an accumulation of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II).[1][2] LC3-II is a marker for autophagosomes, and its accumulation can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes.[8][9] In the context of cathepsin B inhibition, this accumulation is likely due to impaired lysosomal degradation.[7][8]

Experimental Protocols

In Vitro Cathepsin B Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available cathepsin B inhibitor screening kits and provides a method to determine the inhibitory activity of this compound.[6][10][11]

Materials:

-

Cathepsin B, human recombinant

-

This compound

-

Cathepsin B Substrate (e.g., Ac-RR-AFC)

-

Assay Buffer (e.g., MES, pH 6.0, containing DTT and EDTA)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 400/505 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the Cathepsin B enzyme and substrate in the assay buffer to the desired working concentrations.

-

-

Assay Protocol:

-

Add 50 µL of Cathepsin B enzyme solution to each well of the 96-well plate.

-

Add 10 µL of various concentrations of this compound to the sample wells. For control wells, add 10 µL of the vehicle (DMSO).

-

Incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 40 µL of the Cathepsin B substrate solution to each well.

-

Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Determine the rate of reaction (RFU/min) for each well.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Quinolinic Acid-Induced Striatal Neuron Excitotoxicity Assay

This protocol outlines a method to assess the neuroprotective effects of this compound against quinolinic acid-induced cell death in primary striatal neuron cultures.[12][13]

Materials:

-

Primary striatal neurons

-

Neurobasal medium supplemented with B27 and L-glutamine

-

Quinolinic acid

-

This compound

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

-

Poly-D-lysine coated culture plates

Procedure:

-

Cell Culture:

-

Plate primary striatal neurons on poly-D-lysine coated plates and culture for 7-10 days to allow for maturation.

-

-

Treatment:

-

Pre-treat the neurons with various concentrations of this compound for 1-2 hours.

-

Induce excitotoxicity by adding quinolinic acid to the culture medium at a final concentration determined by a dose-response experiment (e.g., 50-100 µM).

-

Incubate for 24 hours.

-

-

Assessment of Cell Viability:

-

After the incubation period, measure cell viability using a standard assay according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the viability of treated cells to the vehicle-treated control cells.

-

Compare the viability of cells treated with quinolinic acid alone to those pre-treated with this compound to determine the neuroprotective effect.

-

Western Blot Analysis of LC3-II Accumulation

This protocol provides a method for detecting the accumulation of LC3-II in cells treated with this compound as an indicator of autophagy modulation.[1][2][14][15]

Materials:

-

Cell line of interest (e.g., SH-SY5Y, PC12)

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound for the desired time period (e.g., 24 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to a loading control (e.g., β-actin) is often used to assess changes in autophagosome levels.

-

Signaling Pathways and Workflows

Signaling Pathway of Neuroprotection by this compound

The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects against quinolinic acid-induced excitotoxicity.

Caption: Neuroprotective pathway of this compound.

Experimental Workflow for Assessing Neuroprotection

The following diagram outlines the experimental workflow for evaluating the neuroprotective effects of this compound.

Caption: Workflow for neuroprotection assessment.

Signaling Pathway of Autophagy Modulation by this compound

This diagram illustrates how the inhibition of cathepsin B by this compound leads to the accumulation of LC3-II.

Caption: Autophagy modulation by this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of cathepsin B in various physiological and pathological processes. Its potent inhibitory activity and demonstrated neuroprotective and autophagy-modulating effects make it a compound of interest for the development of novel therapeutics for neurodegenerative diseases and other conditions associated with cathepsin B dysregulation. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the mechanisms and potential applications of this promising molecule.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]

- 3. Rat cortico-striatal sagittal organotypic slice cultures as ex vivo excitotoxic striatal lesion models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extralysosomal cathepsin B in central nervous system: Mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cathepsin B in programmed cell death machinery: mechanisms of execution and regulatory pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Loss of Cathepsin B and L Leads to Lysosomal Dysfunction, NPC-Like Cholesterol Sequestration and Accumulation of the Key Alzheimer's Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cathepsin Inhibition-Induced Lysosomal Dysfunction Enhances Pancreatic Beta-Cell Apoptosis in High Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. abcam.cn [abcam.cn]

- 11. content.abcam.com [content.abcam.com]

- 12. gladstone.org [gladstone.org]

- 13. Specific Reactions of Different Striatal Neuron Types in Morphology Induced by Quinolinic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]

An In-depth Technical Guide to AC-Leu-Val-Lys-aldehyde (CAS Number 147600-40-6): A Potent Cathepsin B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-Leu-Val-Lys-aldehyde, with the CAS number 147600-40-6, is a synthetic peptide aldehyde that acts as a potent and reversible inhibitor of cathepsin B.[1] With an IC50 value in the low nanomolar range, this compound serves as a critical tool in the study of lysosomal proteases and their roles in various physiological and pathological processes.[1] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and its effects on key cellular signaling pathways. Detailed experimental protocols and structured data tables are presented to facilitate its application in research and drug development.

Introduction

This compound, also known as Ac-LVK-CHO, is a leupeptin analogue designed for enhanced inhibitory activity against cathepsin B.[2] Cathepsin B is a lysosomal cysteine protease involved in intracellular protein degradation, and its dysregulation has been implicated in a variety of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[2][3] The aldehyde functional group of this compound allows for reversible covalent inhibition of the cysteine residue in the active site of cathepsin B, making it a valuable tool for studying the functional consequences of cathepsin B inhibition.

Biochemical and Physicochemical Properties

A summary of the key identifiers and properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 147600-40-6 |

| Molecular Formula | C19H36N4O4 |

| Molecular Weight | 384.51 g/mol |

| Sequence | This compound (Ac-LVK-CHO) |

| Physical Form | Typically supplied as a solid or powder |

| Solubility | Soluble in organic solvents like DMSO |

Quantitative Data: Inhibitory Activity

This compound is a highly potent inhibitor of cathepsin B. The following table summarizes its known inhibitory concentration.

| Target | IC50 | Assay Conditions |

| Cathepsin B | 4 nM | Specific assay conditions may vary by supplier |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of cathepsin B. This inhibition can modulate several downstream signaling pathways, including those involved in excitotoxicity and autophagy.

Inhibition of Cathepsin B

The aldehyde group of this compound forms a reversible covalent bond with the active site cysteine residue of cathepsin B, thereby blocking its proteolytic activity.

Attenuation of Quinolinic Acid-Induced Neurotoxicity

Quinolinic acid is an endogenous NMDA receptor agonist that can induce excitotoxicity, a key process in the pathology of several neurodegenerative diseases.[4][5][6] Overactivation of NMDA receptors leads to excessive calcium influx, triggering downstream pathways that result in oxidative stress, mitochondrial dysfunction, and ultimately, neuronal cell death.[7][8] Cathepsin B has been implicated in the downstream pathways of this excitotoxic cascade. By inhibiting cathepsin B, this compound can significantly reduce quinolinic acid-induced striatal cell death.[9]

Induction of LC3-II Accumulation and Modulation of Autophagy

Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins. A key step in autophagy is the conversion of the soluble protein LC3-I to the lipidated, membrane-bound form LC3-II, which is a marker for autophagosome formation.[3][10][11] Inhibition of cathepsin B can lead to the accumulation of LC3-II.[12][13][14] This is often interpreted as a blockage of the autophagic flux, where the fusion of autophagosomes with lysosomes or the degradation of the autolysosomal content is impaired.

Experimental Protocols

In Vitro Cathepsin B Inhibition Assay (Fluorometric)

This protocol is a general guideline for determining the inhibitory activity of this compound against cathepsin B using a fluorogenic substrate.

Materials:

-

Recombinant human cathepsin B

-

This compound

-

Assay Buffer: 50 mM sodium acetate, 2 mM EDTA, 5 mM DTT, pH 5.5

-

Fluorogenic Substrate: Z-Arg-Arg-7-amido-4-methylcoumarin (Z-RR-AMC) or Cbz-Phe-Arg-7-amino-4-methyl-coumarin (Z-FR-AMC)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)

-

DMSO

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

-

Prepare serial dilutions of the inhibitor in Assay Buffer.

-

Prepare a working solution of the fluorogenic substrate in Assay Buffer.

-

Prepare a working solution of cathepsin B in Assay Buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the appropriate volume of the inhibitor dilution or vehicle control (Assay Buffer with DMSO).

-

Add the cathepsin B solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Add the fluorogenic substrate solution to each well to start the reaction.

-

-

Measurement:

-

Immediately place the plate in the fluorometric plate reader and measure the increase in fluorescence over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Western Blot for LC3-I/LC3-II Conversion

This protocol describes the detection of LC3 conversion as a marker for autophagy modulation by this compound.

Materials:

-

Cells of interest (e.g., neuronal cell line)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time period.

-

-

Protein Extraction:

-

Lyse the cells and collect the protein lysates.

-

Quantify the protein concentration of each sample.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary anti-LC3 antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Analysis:

-

Identify the bands corresponding to LC3-I (~16-18 kDa) and LC3-II (~14-16 kDa).

-

Quantify the band intensities and calculate the LC3-II/LC3-I ratio or the ratio of LC3-II to a loading control (e.g., GAPDH or β-actin) to assess changes in autophagy.

-

Conclusion

This compound is a valuable research tool for investigating the roles of cathepsin B in health and disease. Its high potency and specificity make it suitable for a range of in vitro and cell-based assays. The ability of this inhibitor to modulate critical cellular pathways such as excitotoxicity and autophagy highlights its potential for elucidating disease mechanisms and for the development of novel therapeutic strategies targeting cathepsin B. Researchers and drug development professionals can utilize the information and protocols provided in this guide to effectively employ this compound in their studies.

References

- 1. Ac-Leu-Val-Lys-CHO (Cathepsin B Inhibitor II) - Echelon Biosciences [echelon-inc.com]

- 2. Cathepsin B in Neurodegeneration of Alzheimer’s Disease, Traumatic Brain Injury, and Related Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the miR‐96‐5p/Cathepsin B Pathway to Alleviate Neuron‐Derived Neuroinflammation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathepsin L Plays a Role in Quinolinic Acid-Induced NF-Κb Activation and Excitotoxicity in Rat Striatal Neurons | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. The endogenous agonist quinolinic acid and the non endogenous homoquinolinic acid discriminate between NMDAR2 receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism of degeneration of striatal neuronal subtypes in Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evidence that quinolinic acid severely impairs energy metabolism through activation of NMDA receptors in striatum from developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evidence for apoptotic cell death in Huntington disease and excitotoxic animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Excitotoxicity of quinolinic acid: modulation by endogenous antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Cathepsin Inhibition-Induced Lysosomal Dysfunction Enhances Pancreatic Beta-Cell Apoptosis in High Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibitors of cathepsins B and L induce autophagy and cell death in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

AC-Leu-Val-Lys-Aldehyde (ALLN) in Neuroscience Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Acetyl-L-leucyl-L-valyl-L-lysin-al, commonly known as AC-Leu-Val-Lys-Aldehyde or ALLN, a potent and versatile protease inhibitor widely utilized in neuroscience research. We will delve into its core mechanisms of action, applications in various models of neurological disease, and detailed experimental protocols.

Introduction to this compound (ALLN)

This compound is a synthetic peptide aldehyde that functions as a reversible inhibitor of several classes of proteases. Its cell-permeable nature makes it a valuable tool for studying intracellular proteolytic processes. In the field of neuroscience, ALLN is primarily recognized for its potent inhibition of calpains, a family of calcium-dependent cysteine proteases, and its ability to also inhibit cathepsins and the proteasome. Dysregulation of these proteases is implicated in the pathophysiology of numerous neurodegenerative diseases, making ALLN a critical compound for investigating disease mechanisms and potential therapeutic strategies.

Mechanism of Action

ALLN's primary mechanism of action involves the formation of a reversible covalent bond between its aldehyde group and the active site cysteine residue of target proteases. This interaction blocks the catalytic activity of the enzyme, preventing the cleavage of its substrates.

Calpain Inhibition

Calpains are key mediators of cellular function and dysfunction. Under pathological conditions, such as excessive calcium influx in neurons, calpains become overactivated, leading to the breakdown of essential cellular proteins and contributing to neurodegeneration. ALLN effectively inhibits two major isoforms, calpain-1 (μ-calpain) and calpain-2 (m-calpain), thereby preventing the degradation of cytoskeletal proteins like spectrin and huntingtin, and modulating apoptotic pathways.

Cathepsin and Proteasome Inhibition

In addition to calpains, ALLN also exhibits inhibitory activity against lysosomal cysteine proteases, such as cathepsin B and cathepsin L. While its inhibitory effect on the 26S proteasome is less potent than its effect on calpains, it can influence protein turnover and cellular homeostasis through this mechanism as well.

Quantitative Data: Inhibitory Potency of ALLN

The following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of ALLN against various proteases. This data is crucial for determining appropriate experimental concentrations.

| Target Protease | Inhibitor Constant (Ki) | IC50 |

| Calpain-1 (μ-calpain) | 190 nM | |

| Calpain-2 (m-calpain) | 220 nM | |

| Cathepsin B | 150 nM | |

| Cathepsin L | 500 pM | |

| Proteasome | 6 µM | |

| Cathepsin B | 4 nM |

Applications in Neuroscience Research

ALLN has been instrumental in elucidating the role of proteases in various neurological disorders.

-

Neurodegenerative Diseases: In models of Huntington's disease, ALLN has been shown to reduce the proteolysis of mutant huntingtin protein, a key event in disease pathogenesis.[1][2] It has also been used to investigate the role of calpains in Alzheimer's disease by modulating the processing of amyloid precursor protein.

-

Traumatic Brain Injury (TBI): Calpain activation is a major contributor to the secondary injury cascade following TBI. ALLN is used to study the neuroprotective effects of calpain inhibition in this context, often by assessing the reduction in the breakdown of spectrin.[3][4]

-

Apoptosis and Neuronal Cell Death: ALLN is a valuable tool for dissecting the signaling pathways involved in programmed cell death, particularly the interplay between calpains and caspases.

Signaling Pathways Modulated by ALLN

ALLN's inhibition of calpains can significantly impact several critical signaling cascades within neurons.

Caption: Calpain-Mediated Apoptotic Pathway and its Inhibition by ALLN.

This diagram illustrates how elevated intracellular calcium activates calpains, leading to both direct cytoskeletal damage through spectrin cleavage and the initiation of the mitochondrial apoptotic pathway via Bid cleavage. ALLN acts as a critical inhibitor of calpain activation, thereby blocking these downstream neurotoxic events.

Caption: Crosstalk between Calpain and Caspase Signaling Pathways.

This diagram depicts the intricate relationship between calpains and caspases in apoptosis. Calpain can directly activate caspase-12, which in turn activates the executioner caspase-3. Conversely, caspase-3 can cleave and inactivate calpastatin, the endogenous inhibitor of calpain, leading to a positive feedback loop that enhances calpain activity. ALLN can intervene in this cycle by directly inhibiting calpain.

Experimental Protocols

The following are detailed protocols for key experiments utilizing ALLN in neuroscience research.

Assessing Neuroprotection using the MTT Assay

This protocol outlines a method for quantifying the protective effect of ALLN against a neurotoxic insult in a neuronal cell culture model.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

-

96-well cell culture plates

-

Complete cell culture medium

-

ALLN (stock solution in DMSO)

-

Neurotoxic agent (e.g., glutamate, rotenone, MPP+)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

ALLN Pre-treatment: Prepare serial dilutions of ALLN in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of ALLN (e.g., 1, 10, 25, 50 µM). Include a vehicle control (medium with DMSO). Incubate for 1-2 hours.

-

Induction of Neurotoxicity: Prepare the neurotoxic agent in complete culture medium at a pre-determined toxic concentration. Add the neurotoxic agent to the wells already containing ALLN. Include a control group with cells treated with neither ALLN nor the neurotoxin, and a group with only the neurotoxin.

-

Incubation: Incubate the plate for the desired period (e.g., 24-48 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of solubilization buffer to dissolve the formazan crystals. Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot the percentage of cell viability against the concentration of ALLN to determine its neuroprotective efficacy.

Western Blot Analysis of Calpain-Mediated Spectrin Breakdown

This protocol details the detection of spectrin cleavage products as a measure of calpain activity and its inhibition by ALLN.

Materials:

-

Neuronal cell or tissue lysates

-

ALLN

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 4-15% gradient gel)

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against α-spectrin (recognizing both the full-length protein and cleavage products)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Treat neuronal cells or animals with the experimental paradigm (e.g., neurotoxin, TBI) in the presence or absence of ALLN.

-

Protein Extraction: Lyse the cells or tissues in ice-cold lysis buffer. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-α-spectrin antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system. Full-length α-spectrin will appear at ~240 kDa. Calpain-specific breakdown products (SBDPs) will be observed at ~150 kDa and 145 kDa.[5][6]

-

Data Analysis: Quantify the band intensities of the full-length spectrin and the SBDPs using densitometry software. A decrease in the ratio of SBDPs to full-length spectrin in ALLN-treated samples indicates inhibition of calpain activity.

Conclusion

This compound (ALLN) remains an indispensable tool in neuroscience research. Its ability to potently inhibit calpains and other proteases allows for the detailed investigation of their roles in the complex molecular cascades underlying neurodegeneration and neuronal injury. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize ALLN in their studies and contribute to the advancement of our understanding and treatment of neurological disorders.

References

- 1. Inhibition of calpain cleavage of huntingtin reduces toxicity: accumulation of calpain/caspase fragments in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Degradation of βII-Spectrin Protein by Calpain-2 and Caspase-3 under Neurotoxic and Traumatic Brain Injury Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical, Structural and Biomarker Evidence for Calpain-Mediated Cytoskeletal Change Following Diffuse Brain Injury Uncomplicated by Contusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

AC-Leu-Val-Lys-Aldehyde and the Autophagy Marker LC3-II: A Guide to Mechanistic Insights and Experimental Analysis

An In-depth Technical Guide for Researchers

Executive Summary: Autophagy is a fundamental cellular degradation and recycling process crucial for maintaining cellular homeostasis. A key protein in this pathway, Microtubule-associated protein 1A/1B-light chain 3 (LC3), is processed into its lipidated form, LC3-II, which serves as a reliable marker for autophagosomes. However, static measurements of LC3-II levels can be ambiguous. A true understanding of autophagic activity requires the measurement of autophagic flux—the entire process from autophagosome formation to lysosomal degradation. AC-Leu-Val-Lys-Aldehyde, a potent and reversible inhibitor of lysosomal cysteine proteases like Cathepsin B, serves as an invaluable tool for researchers. By blocking the final degradation step of the autophagic pathway, it causes an accumulation of LC3-II, enabling the quantitative assessment of autophagic flux. This guide provides a comprehensive overview of the interplay between this compound and LC3-II, detailed experimental protocols, and a framework for accurate data interpretation.

The Core Principles of Autophagy

Autophagy is a catabolic process that delivers cytoplasmic components to the lysosome for degradation. This process is essential for removing damaged organelles, protein aggregates, and invading pathogens, as well as for providing nutrients during periods of starvation. The pathway can be broadly divided into several key stages: initiation, nucleation of a phagophore (isolation membrane), elongation and enclosure of the phagophore to form a double-membraned autophagosome, and finally, fusion of the autophagosome with a lysosome to form an autolysosome, where the captured contents are degraded by lysosomal hydrolases.

The Role of AC-Leu-Val-Lys-aldehyde (MDL 28170) in Neuroprotection: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the neuroprotective role of AC-Leu-Val-Lys-aldehyde, a potent peptidyl aldehyde commonly identified in scientific literature as MDL 28170 or Calpain Inhibitor III. The primary mechanism of this compound involves the selective inhibition of calpains, a family of calcium-dependent cysteine proteases. Under pathological conditions such as ischemia, traumatic brain injury, and neurodegenerative diseases, excessive intracellular calcium levels lead to the overactivation of calpains, initiating a cascade of proteolytic events that dismantle cellular structures and lead to neuronal death through apoptosis, necrosis, and autophagy. MDL 28170, due to its cell-permeable nature and ability to cross the blood-brain barrier, has emerged as a significant research tool and a potential therapeutic agent for mitigating these neurodegenerative processes. This document details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the compound's mechanism of action.

Introduction to this compound (MDL 28170)

This compound, also known as MDL 28170 or Calpain Inhibitor III, is a synthetic peptidyl aldehyde that acts as a potent, cell-permeable, and selective inhibitor of μ-calpain (calpain-1) and m-calpain (calpain-2)[1][2]. Its ability to cross the blood-brain barrier has made it a valuable compound in numerous preclinical studies of neurological disorders[1][2][3]. The neuroprotective effects of MDL 28170 have been documented in various models of neurotrauma, including spinal cord injury, traumatic brain injury (TBI), neonatal hypoxia-ischemia, and focal cerebral ischemia[2][3][4].

Mechanism of Action and Signaling Pathways

The neuroprotective properties of MDL 28170 are intrinsically linked to its inhibition of calpains. In the central nervous system, pathological conditions often lead to a surge in intracellular calcium, which pathologically activates calpains[5][6][7].

2.1. The Calpain-Mediated Cell Death Cascade

Activated calpains contribute to neuronal injury by cleaving a wide array of cellular substrates, including cytoskeletal proteins, enzymes, and transcription factors[3][5][7]. This leads to a breakdown of cellular integrity and activation of cell death pathways. MDL 28170 intervenes by blocking the active site of calpains, thus preventing this destructive cascade.

The primary signaling pathway involves:

-

Pathological Insult: Events like ischemia or trauma cause excessive glutamate release, leading to overactivation of NMDA receptors and a massive influx of Ca²⁺ into the neuron[6][7].

-

Calpain Activation: The elevated intracellular Ca²⁺ levels activate calpain-1 and calpain-2[5][6].

-

Substrate Cleavage: Activated calpains cleave critical substrates:

-

Cytoskeletal Proteins: α-spectrin is cleaved into characteristic breakdown products (SBDPs) of 145/150 kDa, compromising the structural integrity of the neuron[4][7].

-

Pro-Apoptotic Proteins: Calpains can cleave pro-apoptotic proteins like Bid and Bax, leading to cytochrome c release from the mitochondria[8][9]. They can also directly activate caspases, such as caspase-3 and caspase-12, which are key executioners of apoptosis[4][5].

-

Anti-Apoptotic Proteins: The endogenous calpain inhibitor, calpastatin, can be degraded, further amplifying calpain activity[9].

-

-

Neuronal Death: The culmination of these events is neuronal death via apoptosis, necrosis, or autophagy[4][5].

Below is a diagram illustrating the neuroprotective mechanism of MDL 28170.

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of MDL 28170 has been quantified in various animal models. The following tables summarize key findings.

Table 1: In Vivo Efficacy of MDL 28170 in Traumatic Brain Injury (TBI)

| Animal Model | Injury Model | Dosing Regimen | Key Outcome | Reference |

| Mouse | Controlled Cortical Impact (CCI) | 20 mg/kg IV (15 min post-TBI) + 40 mg/kg IP (at 45 min, 2h 45m, 4h 45m post-TBI) | Reduced α-spectrin degradation by 40% in hippocampus and 44% in cortex. | [3] |

| Mouse | CCI | Treatment delayed by 1 hour post-injury | Maintained significant protection against α-spectrin degradation. | [3] |

| Mouse | CCI | Treatment delayed by 3 hours post-injury | Protective effect was no longer statistically significant. | [3] |

Table 2: In Vivo Efficacy of MDL 28170 in Ischemic Injury

| Animal Model | Injury Model | Dosing Regimen | Key Outcome | Reference |

| Neonatal Rat | Hypoxia-Ischemia (Rice-Vannucci) | 24 mg/kg IP (initial) + 12 mg/kg every 4h for 12h | Significantly decreased the number of necrotic and apoptotic cells. | [4] |

| Rat | Focal Cerebral Ischemia | 30 mg/kg IV bolus | Maximal inhibition of brain protease activity observed at 30 minutes post-injection. | [10] |

| Rat | Focal Cerebral Ischemia | 10 and 20 mg/kg bolus + infusion | Dose-dependent reduction in infarct volume when administered 30 minutes post-ischemia. | [10] |

| Rat | Focal Cerebral Ischemia | Optimal dose | Neuroprotective effect maintained when treatment was delayed up to 6 hours post-ischemia. | [10] |

Table 3: In Vivo Efficacy of MDL 28170 in Excitotoxicity and Neurodegeneration Models

| Animal Model | Injury Model | Dosing Regimen | Key Outcome | Reference |

| Rat | Intravitreal NMDA injection | 50 mg/kg IP at 0, 3, and 6 hours post-lesion | Increased surviving retinal ganglion cells from 258/mm² (NMDA alone) to 530/mm². | [11] |

| Mouse | MPTP Model of Parkinson's Disease | Not specified | Attenuated the loss of nigral dopaminergic neurons (17.8% loss vs 55.9% in controls). | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the literature.

4.1. Protocol: Controlled Cortical Impact (CCI) TBI Model in Mice

-

Objective: To assess the neuroprotective effect of MDL 28170 on calpain-mediated cytoskeletal degradation following TBI.

-

Animal Model: Male C57BL/6 mice.

-

Surgical Procedure:

-

Anesthetize the mouse (e.g., with isoflurane).

-

Perform a craniotomy over the right parietal cortex.

-

Induce a cortical impact injury using a pneumatic impactor device (e.g., 1.0 mm depth, 3.5 m/sec velocity).

-

Suture the scalp and allow the animal to recover.

-

-

Drug Administration:

-

Prepare MDL 28170 solution (e.g., in a vehicle of DMSO, ethanol, and saline).

-

Administer an initial intravenous (IV) dose (e.g., 20 mg/kg) via the tail vein at 15 minutes post-injury.

-

Follow with repeated intraperitoneal (IP) booster injections (e.g., 40 mg/kg) at specified time points (e.g., 45 min, 2h 45m, 4h 45m post-TBI).

-

-

Tissue Analysis:

-

At 24 hours post-injury, euthanize the animals and harvest the brains.

-

Dissect the ipsilateral hippocampus and cortex.

-

Prepare tissue homogenates for Western blot analysis to quantify the levels of α-spectrin breakdown products (SBDPs) at 145/150 kDa, which are markers of calpain activity.

-

The following diagram outlines this experimental workflow.

4.2. Protocol: Hypoxia-Ischemia (HI) Brain Injury in Neonatal Rats

-

Objective: To evaluate the effect of MDL 28170 on apoptotic and necrotic cell death in an immature brain injury model.

-

Animal Model: 7-day-old rat pups.

-

Surgical Procedure (Rice-Vannucci Model):

-

Anesthetize the rat pup.

-

Make a midline cervical incision and permanently ligate the left common carotid artery.

-

Allow the pup to recover for 1-2 hours.

-

Place the pup in a hypoxic chamber (e.g., 8% oxygen) for a defined period (e.g., 2.5 hours).

-

-

Drug Administration:

-

Immediately after hypoxic exposure, administer an initial IP dose of MDL 28170 (e.g., 24 mg/kg) dissolved in a vehicle like peanut oil.

-

Administer subsequent IP doses (e.g., 12 mg/kg) every 4 hours for a total of 12 hours.

-

-

Tissue Analysis:

-

After the treatment period, euthanize the pups and perfuse with paraformaldehyde.

-

Harvest and process the brains for histology.

-

Perform staining (e.g., H&E, TUNEL) on brain sections.

-

Quantify the number of necrotic and apoptotic cells in specific brain regions (e.g., cortex, hippocampus, striatum) using microscopy.

-

Conclusion

This compound (MDL 28170) is a well-characterized calpain inhibitor with demonstrated neuroprotective effects across a range of preclinical models of acute neuronal injury. Its mechanism of action is centered on the inhibition of calpain-mediated proteolysis, thereby preventing the breakdown of essential cellular components and the activation of cell death pathways. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for researchers and drug developers interested in targeting calpain-mediated neurodegeneration. Future research may focus on optimizing dosing regimens, exploring its efficacy in chronic neurodegenerative diseases, and translating these promising preclinical findings into clinical applications.

References

- 1. MDL-28170 (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]

- 2. caymanchem.com [caymanchem.com]

- 3. A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor MDL-28170 in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calpain inhibitor MDL 28170 protects hypoxic-ischemic brain injury in neonatal rats by inhibition of both apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulatory role of calpain in neuronal death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]

- 7. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. jneurosci.org [jneurosci.org]

Methodological & Application

Application Notes and Protocols for AC-Leu-Val-Lys-Aldehyde in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-Leu-Val-Lys-aldehyde, also known as Cathepsin B Inhibitor II, is a potent, reversible, slow-binding inhibitor of cysteine proteases, with particularly high affinity for cathepsin B.[1][2] Its peptidyl aldehyde structure mimics the natural substrate, allowing it to interact with the active site of these enzymes. This document provides detailed application notes and protocols for the use of this compound in enzymatic assays, intended to guide researchers in its effective application for studying enzyme kinetics, screening for inhibitors, and elucidating biological pathways.

Mechanism of Action

Peptide aldehydes like this compound act as transition-state analog inhibitors of cysteine proteases. The aldehyde group forms a reversible covalent bond with the active site cysteine residue of the enzyme, creating a stable hemithioacetal adduct. This interaction effectively blocks the substrate-binding site and inhibits the enzyme's catalytic activity.

Applications

-

Enzyme Kinetics Studies: Determination of inhibitory constants (IC₅₀, Kᵢ) to characterize the potency and selectivity of the inhibitor.

-

Structure-Activity Relationship (SAR) Studies: As a reference compound for the development of novel cysteine protease inhibitors.

-

Validation of Cysteine Protease Involvement: To investigate the role of specific cysteine proteases in biological processes and disease models.

-

Protease Inhibitor Screening: As a positive control in high-throughput screening (HTS) campaigns for novel inhibitors.

Data Presentation

Inhibitory Activity of this compound

| Enzyme | Organism | IC₅₀ (nM) | Kᵢ (nM) | Notes |

| Cathepsin B | Human | 4 | N/A | Potent, reversible inhibition.[1][3][4] |

| Cathepsin L | Human | N/A | N/A | While it is known to inhibit other cysteine proteases, specific inhibitory constants for Cathepsin L are not readily available. |

| Cathepsin K | Human | N/A | N/A | Specific inhibitory constants for Cathepsin K are not readily available. |

| Cathepsin S | Human | N/A | N/A | Specific inhibitory constants for Cathepsin S are not readily available. |

N/A: Not available in the reviewed literature.

Experimental Protocols

General Protocol for Cysteine Protease Inhibition Assay using a Fluorogenic Substrate

This protocol provides a general framework for determining the inhibitory activity of this compound against a cysteine protease using a fluorogenic substrate.

Materials:

-

Purified cysteine protease (e.g., Cathepsin B, L, K, or S)

-

This compound

-

Fluorogenic substrate (e.g., Z-Arg-Arg-AMC for Cathepsin B)

-

Assay buffer (specific to the protease, e.g., 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5 for Cathepsin B)

-

Dimethyl sulfoxide (DMSO)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

-

Prepare a series of dilutions of the inhibitor in assay buffer.

-

Dissolve the fluorogenic substrate in DMSO to prepare a stock solution (e.g., 10 mM) and dilute to the working concentration in assay buffer.

-

Dilute the enzyme to the desired concentration in assay buffer.

-

-

Enzyme and Inhibitor Pre-incubation:

-

Add 25 µL of the diluted enzyme solution to each well of the 96-well plate.

-

Add 25 µL of the diluted inhibitor solutions (or assay buffer for the control) to the corresponding wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction:

-

Add 50 µL of the diluted substrate solution to each well to start the enzymatic reaction.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) at regular intervals for a specified period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

-

Detailed Protocol for Cathepsin B Inhibition Assay

This protocol is specifically tailored for assessing the inhibition of human Cathepsin B by this compound.

Materials:

-

Human Cathepsin B (recombinant)

-

This compound

-

Z-Arg-Arg-AMC (fluorogenic substrate)

-

Assay Buffer: 100 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

-

DMSO

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in assay buffer to final concentrations ranging from 0.1 nM to 1 µM.

-

Prepare a 10 mM stock solution of Z-Arg-Arg-AMC in DMSO. Dilute to a 2X working concentration of 20 µM in assay buffer.

-

Prepare a 2X working solution of human Cathepsin B at 2 nM in assay buffer.

-

-

Assay Protocol:

-

To the wells of a black 96-well plate, add 50 µL of the 2X Cathepsin B solution.

-

Add 50 µL of the serially diluted this compound solutions to the wells. For the positive control (no inhibition), add 50 µL of assay buffer.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 100 µL of the 2X Z-Arg-Arg-AMC substrate solution to all wells. The final volume in each well will be 200 µL.

-

Immediately measure the fluorescence intensity (Ex/Em = 380/460 nm) every minute for 30 minutes.

-

-

Data Analysis:

-

Determine the reaction velocity (V) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.

-

Visualizations

Experimental Workflow for Enzymatic Inhibition Assay

Caption: Experimental workflow for a typical enzymatic inhibition assay.

Cathepsin B Signaling Pathways

Caption: Key signaling pathways involving Cathepsin B.

References

Application Notes and Protocols for AC-Leu-Val-Lys-Aldehyde: A Potent Cathepsin B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-Leu-Val-Lys-aldehyde, also known as Ac-LVK-CHO, is a synthetic peptide aldehyde that acts as a potent, reversible inhibitor of cathepsin B.[1][2] With an IC50 value of 4 nM, this compound demonstrates significant efficacy in modulating the activity of this key lysosomal cysteine protease.[3][4][5] Cathepsin B is implicated in a variety of physiological and pathological processes, including intracellular protein degradation, apoptosis, and neurodegenerative diseases.[1][6][7] Notably, this compound has been shown to reduce quinolinic acid-induced striatal cell death and promote the accumulation of LC3-II, a marker of autophagy.[3][4][5][8] These properties make it a valuable tool for research in neuroscience, cancer biology, and cellular degradation pathways.

This document provides detailed application notes and experimental protocols for the use of this compound in both in vitro enzyme assays and cell-based applications.

Data Presentation

Inhibitor Properties

| Property | Value | Reference |

| IUPAC Name | N-Acetyl-L-leucyl-L-valyl-N-(4-amino-1-oxobutan-2-yl)-L-lysinamide | |

| Synonyms | Ac-LVK-CHO, Cathepsin B Inhibitor II | [1][6] |

| CAS Number | 147600-40-6 | [1] |

| Molecular Formula | C19H36N4O4 | [5] |

| Molecular Weight | 384.51 g/mol | [5] |

| Target | Cathepsin B | [3][4][5] |

| IC50 | 4 nM | [3][4][5] |

Recommended Working Concentrations

| Application | Recommended Concentration Range | Notes |

| In Vitro Cathepsin B Inhibition Assay | 1 nM - 1 µM | A concentration range bracketing the IC50 should be used to generate a dose-response curve. |

| Cell-Based Assays (Neuroprotection) | 10 µM - 50 µM | Based on similar peptide aldehyde inhibitors used in neuroprotection studies. Optimal concentration should be determined empirically for specific cell lines and experimental conditions. |

| Cell-Based Assays (Autophagy Induction) | 10 µM - 50 µM | Titration is recommended to determine the optimal concentration for observing LC3-II accumulation without inducing cytotoxicity. |

Signaling Pathways

Cathepsin B Signaling in Neurodegeneration

In pathological conditions such as neurodegenerative diseases, cathepsin B can be released from the lysosome into the cytosol. Cytosolic cathepsin B can trigger apoptotic pathways through the cleavage of Bid and subsequent activation of caspases. It is also implicated in inflammatory responses that contribute to neuronal damage.

References

- 1. researchgate.net [researchgate.net]

- 2. Ac-Leu-Val-Lys-CHO (Cathepsin B Inhibitor II) - Echelon Biosciences [echelon-inc.com]

- 3. Cathepsin B in neurodegeneration of Alzheimer's disease, traumatic brain injury, and related brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cathepsin B-A Neuronal Death Mediator in Alzheimer's Disease Leading to Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Cathepsin B in Neurodegeneration of Alzheimer’s Disease, Traumatic Brain Injury, and Related Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfagen.com.tr [alfagen.com.tr]

Application Notes and Protocols for AC-Leu-Val-Lys-Aldehyde in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-Leu-Val-Lys-Aldehyde, also known as Ac-LVK-CHO, is a potent, reversible peptide aldehyde inhibitor of Cathepsin B, a lysosomal cysteine protease.[1][2][3] With an IC₅₀ value in the low nanomolar range (approximately 4 nM), this compound offers high specificity for its target enzyme.[1][3] Cathepsin B is implicated in a variety of pathological processes, including neuronal cell death, inflammation, and cancer. Elevated levels of Cathepsin B have been observed in several neurological disorders, including traumatic brain injury (TBI), epilepsy, and Alzheimer's disease, making it a compelling target for therapeutic intervention.[2][4] While in vitro studies have demonstrated the efficacy of this compound in reducing excitotoxicity, to date, there is a lack of published in vivo data for this specific compound.[1][3]

This document provides a comprehensive overview of the potential applications of this compound for in vivo animal studies, based on its mechanism of action and data from studies on other Cathepsin B inhibitors. The provided protocols are suggested starting points for researchers and should be adapted and optimized for specific experimental needs, including pilot studies to determine optimal dosage and to assess for any potential toxicity.

Mechanism of Action & Signaling Pathway

This compound functions by inhibiting the enzymatic activity of Cathepsin B. Under pathological conditions such as traumatic brain injury, lysosomes can become destabilized, leading to the release of Cathepsin B into the cytoplasm.[5][6] Cytosolic Cathepsin B can then trigger apoptotic and necrotic cell death pathways through the cleavage of various substrates, including Bid, which leads to mitochondrial dysfunction and the activation of caspases.[7] By inhibiting Cathepsin B, this compound is hypothesized to prevent these downstream events, thereby protecting cells from injury-induced death.

Caption: Proposed mechanism of neuroprotection by this compound.

Potential In Vivo Applications

Based on the known roles of Cathepsin B, this compound is a promising candidate for in vivo investigation in models of:

-

Traumatic Brain Injury (TBI): Studies with other Cathepsin B inhibitors have demonstrated reduced lesion volume, improved motor function, and decreased neuronal cell death in rodent models of TBI.[7][8]

-

Epilepsy: Cathepsin B activity is elevated in models of epilepsy, and its inhibition may reduce seizure-induced neuronal damage.[9][10]

-

Ischemia-Reperfusion Injury: Similar to TBI, Cathepsin B is implicated in the cell death cascades following ischemic events in the brain and other organs.

-

Cancer: Cathepsin B plays a role in tumor invasion and metastasis, suggesting a potential therapeutic application for its inhibitors.

Quantitative Data from In Vivo Studies with other Cathepsin B Inhibitors

The following table summarizes dosing information from in vivo studies using other Cathepsin B inhibitors in rodent models of neurological injury. This data can serve as a reference for designing initial pilot studies with this compound.

| Inhibitor | Animal Model | Route of Administration | Dosage | Key Findings |